N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is a synthetic triazolinone derivative characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and an ethyl-linked propanamide chain bearing a phenylsulfanyl group. The molecular formula is inferred as C₂₀H₂₁N₄O₃S, with a molecular weight of approximately 397.5 g/mol (calculated). This compound shares structural homology with triazolinone-based herbicides, such as carfentrazone-ethyl, which are known for their efficacy against broadleaf weeds and grasses . The phenylsulfanyl substituent likely enhances lipophilicity and influences binding interactions in biological systems, though specific activity data for this compound remains unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18(10-14-28-16-5-2-1-3-6-16)21-11-12-23-20(26)24(15-8-9-15)19(22-23)17-7-4-13-27-17/h1-7,13,15H,8-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTJOKNBXMAKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound with a unique structural composition that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, synthesis, and relevant research findings.
Structural Characteristics
The compound features several distinct structural motifs:
- Cyclopropyl group : Known for its unique strain and reactivity.
- Furan ring : A heterocyclic structure that contributes to the compound's electronic properties.
- Triazole moiety : Implicated in various biological interactions.
- Phenylsulfanyl group : Enhances lipophilicity and may influence binding interactions.
The molecular formula is , with a molecular weight of approximately 356.4 g/mol .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, which include:
-
Antimicrobial Activity :
- The compound shows potential against various bacterial strains, likely due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways .
-
Anticancer Properties :
- Research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in disease progression, such as kinases or proteases .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Modulation of Enzyme Activity : Binding to active sites of enzymes and altering their functions.
- Interference with Cellular Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt that are crucial in cancer progression and cellular survival .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the furan moiety through electrophilic substitution.
- Final amide coupling to achieve the desired structure.
Research methodologies employed in studying this compound often include:
- In vitro assays to assess biological activity against cell lines.
- Molecular docking studies to predict binding affinities and interactions with target proteins .
Case Studies and Relevant Literature
Several studies have documented the biological activities associated with compounds similar to this compound:
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the following areas:
Antimicrobial Properties : Preliminary studies suggest that N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide has significant antimicrobial effects. The triazole ring is commonly associated with antifungal properties, while the furan moiety may enhance cytotoxic effects against certain cancer cell lines.
Antifungal Activity : Compounds with triazole structures are often used to treat fungal infections. The presence of the furan ring in this compound may further augment its antifungal capabilities.
Medicinal Chemistry
This compound is classified as a triazole derivative. This classification highlights its structural relationship with other compounds known for diverse pharmacological properties, including antifungal and antibacterial activities.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Aminoantipyrine | Aminopyridine structure | Antimicrobial |
| Furosemide | Furan ring with sulfonamide | Diuretic |
| Sulfanilamide | Sulfanilamide structure | Antibacterial |
The unique combination of the triazole ring with both furan and phenylsulfanyl functionalities in N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H - 1,2,4-triazol - 1 - yl]ethyl}-3-(phenylsulfanyl)propanamide potentially enhances its biological activity compared to similar compounds that lack such structural diversity.
Interaction Studies
Understanding how N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H - 1,2,4-triazol - 1 - yl]ethyl}-3-(phenylsulfanyl)propanamide interacts with biological targets is crucial for advancing its development into practical applications. Interaction studies can elucidate the compound's mechanisms of action against various pathogens and help identify potential therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound is compared to three analogues with shared triazolinone cores but divergent substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Properties
Lipophilicity : The phenylsulfanyl group in the target compound introduces a sulfur atom, which increases lipophilicity (logP) compared to the oxygen-rich trifluoromethoxy group in CAS 732994-04-2. This may enhance membrane penetration but reduce aqueous solubility .
Electron Effects : The trifluoromethoxy group in CAS 732994-04-6 is strongly electron-withdrawing, which could stabilize the molecule against oxidative degradation, whereas the phenylsulfanyl group in the target compound may participate in redox interactions .
Analytical Characterization
- X-ray crystallography: SHELXL () and WinGX/ORTEP () are widely used for structural refinement and visualization, enabling comparison of bond lengths and angles in triazolinone derivatives .
- Spectroscopy : NMR and MS would confirm molecular integrity, with sulfur and fluorine atoms influencing spectral signatures in the target compound and CAS 732994-04-6, respectively .
Q & A
Q. What advanced spectroscopic techniques validate its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip; measure binding kinetics (ka/kd) at 25°C .
- Fluorescence Polarization : Tag the compound with FITC; monitor polarization shifts upon target binding .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
